molecular formula C11H14N2O5S B448205 4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid CAS No. 354547-55-0

4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

Número de catálogo: B448205
Número CAS: 354547-55-0
Peso molecular: 286.31g/mol
Clave InChI: COZLHANEMIXTCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nomenclature and Structural Classification

4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid belongs to the class of thiazole carboxamide derivatives, representing a complex heterocyclic system with multiple functional groups. The compound's systematic nomenclature follows IUPAC conventions, where the thiazole ring serves as the central scaffold, substituted at the 4-position with a methyl group and at the 5-position with an ethoxycarbonyl group. The amino linkage at the 2-position of the thiazole connects to a 4-oxobutanoic acid chain, creating a bifunctional molecule with both ester and carboxylic acid functionalities.

The structural classification places this compound within the broader category of amino-thiazole derivatives, which are known for their diverse biological activities and pharmaceutical applications. Alternative systematic names include "5-Thiazolecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-4-methyl-, 5-ethyl ester" and "3-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}propanoic acid". These nomenclature variations reflect different approaches to describing the same molecular structure, emphasizing either the thiazole core or the carboxamide linkage as the primary structural feature.

The compound represents a sophisticated example of medicinal chemistry design, incorporating multiple pharmacophoric elements within a single molecular framework. The thiazole ring system provides aromatic stability and potential for π-π interactions, while the carboxylic acid and ester groups offer opportunities for hydrogen bonding and metabolic modification. This structural complexity contributes to the compound's potential as a lead structure in drug discovery programs targeting various biological pathways.

Molecular Formula and Weight

The molecular formula of 4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is C₁₁H₁₄N₂O₅S, with a precise molecular weight of 286.30 g/mol. This composition includes eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, five oxygen atoms, and one sulfur atom, reflecting the complex heterocyclic nature of the molecule. The relatively modest molecular weight places this compound within the favorable range for oral drug development, adhering to Lipinski's Rule of Five constraints for pharmaceutical compounds.

The molecular composition analysis reveals several key structural elements contributing to the overall molecular weight. The thiazole ring system (C₃H₂NS) contributes approximately 84 g/mol, while the ethoxycarbonyl group (C₃H₅O₂) adds 73 g/mol to the molecular mass. The oxobutanoic acid chain (C₄H₅O₃) contributes 101 g/mol, and the methyl substituent (CH₃) adds 15 g/mol to complete the molecular framework. The remaining molecular weight is accounted for by the amino linkage connecting the thiazole ring to the butanoic acid chain.

Table 1: Molecular Composition Analysis

Component Formula Molecular Weight (g/mol) Percentage of Total
Thiazole core C₃H₂NS 84.12 29.4%
Ethoxycarbonyl group C₃H₅O₂ 73.07 25.5%
Oxobutanoic acid chain C₄H₅O₃ 101.08 35.3%
Methyl substituent CH₃ 15.03 5.2%
Amino linkage NH 15.01 5.2%
Total C₁₁H₁₄N₂O₅S 286.30 100%

This molecular composition provides insights into the compound's physicochemical properties and potential biological behavior. The presence of multiple oxygen atoms contributes to hydrogen bonding capacity, while the sulfur and nitrogen heteroatoms in the thiazole ring influence electronic properties and potential metal coordination. The balanced distribution of functional groups suggests favorable pharmacokinetic properties for biological applications.

Structural Features and Functional Groups

The molecular architecture of 4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid exhibits several distinctive structural features that contribute to its chemical and biological properties. The central thiazole ring adopts a planar configuration characteristic of aromatic heterocycles, with the sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively. This five-membered ring system demonstrates significant π-electron delocalization, contributing to the compound's aromatic stability and potential for intermolecular interactions.

The ethoxycarbonyl ester group at the 5-position of the thiazole ring represents a key structural feature, providing both steric bulk and electronic withdrawal effects. This ester functionality can undergo hydrolysis under physiological conditions, potentially serving as a prodrug mechanism for in vivo activation. The ethyl group extends away from the thiazole plane, creating a three-dimensional molecular profile that influences binding interactions with biological targets. The carbonyl oxygen of the ester group serves as a hydrogen bond acceptor, while the ethyl chain contributes to lipophilic character.

The 4-methyl substituent on the thiazole ring occupies a sterically demanding position, influencing the molecule's conformational preferences and binding selectivity. This methyl group provides electron-donating effects through hyperconjugation, modifying the electronic density of the thiazole ring system. The positioning of this substituent creates potential steric clashes with certain molecular targets while enhancing binding affinity with others, contributing to the compound's biological selectivity profile.

The amino linkage connecting the thiazole ring to the oxobutanoic acid chain represents a critical structural element for biological activity. This secondary amine can participate in hydrogen bonding as both donor and acceptor, facilitating interactions with protein targets. The amide bond formed between the amino group and the carbonyl carbon of the butanoic acid chain demonstrates partial double bond character due to resonance, restricting rotation and influencing molecular conformation. The 4-oxobutanoic acid portion provides a carboxylic acid group for ionic interactions and a ketone functionality for additional hydrogen bonding opportunities.

Isomeric Forms and Tautomerism

The structural complexity of 4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid gives rise to several potential isomeric forms and tautomeric equilibria that influence its chemical behavior and biological activity. The most significant tautomeric consideration involves the amino-thiazole system, where prototropic shifts can occur between the amino form and potential imino tautomers. Theoretical studies on related anilino-thiazole systems indicate that the amino form predominates in solution, with the nitrogen atom maintaining sp³ hybridization and retaining its lone pair for hydrogen bonding interactions.

The amide linkage between the thiazole ring and the oxobutanoic acid chain can exist in both Z and E conformations around the C-N bond, although the Z-conformation typically predominates due to reduced steric interactions. These conformational isomers interconvert slowly at room temperature due to the partial double bond character of the amide linkage, potentially leading to observable effects in NMR spectroscopy and biological activity assays. The energy barrier for this rotation is typically 15-20 kcal/mol, sufficient to create distinct conformational populations under physiological conditions.

The carboxylic acid group at the terminus of the oxobutanoic acid chain can exist in ionized and non-ionized forms depending on the pH of the surrounding medium. At physiological pH (7.4), the carboxylic acid group predominantly exists in its ionized carboxylate form, significantly influencing the compound's solubility, membrane permeability, and protein binding characteristics. This ionization state affects the overall molecular charge distribution and hydrogen bonding capacity, potentially altering biological activity profiles.

Table 2: Tautomeric and Ionization States

Structural Feature Primary Form Alternative Form Relative Stability
Amino-thiazole system Amino form Imino tautomer Amino favored (>95%)
Amide linkage Z-conformation E-conformation Z favored (~80%)
Carboxylic acid Ionized (pH 7.4) Non-ionized Ionized (>99%)
Ester group Stable Hydrolyzed Ester favored (kinetic)

Comparative Analysis with Related Thiazole Derivatives

The structural characteristics of 4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can be meaningfully compared with other thiazole derivatives to understand structure-activity relationships and potential applications. A closely related compound, 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid (CID 548267), shares the oxobutanoic acid chain but lacks the ester functionality and methyl substituent. This structural difference results in reduced molecular weight (202.23 g/mol versus 286.30 g/mol) and altered lipophilicity characteristics.

Ethyl 4-methylthiazole-5-carboxylate (CID 298610) represents another important comparison point, containing the same ethoxycarbonyl and methyl substituents on the thiazole ring but lacking the amino-oxobutanoic acid extension. This simpler structure demonstrates molecular weight of 171.22 g/mol and serves as a potential synthetic precursor to the target compound. The absence of the amino acid chain significantly reduces hydrogen bonding capacity and biological activity potential compared to the complete molecule.

The research literature reveals that modifications to the thiazole core structure significantly influence biological activity profiles. For instance, 4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid (CID 7131727) substitutes a phenyl group for the methyl substituent and extends the alkyl chain length. This structural modification increases molecular weight to 334.4 g/mol and introduces additional aromatic character, potentially enhancing π-π stacking interactions with biological targets.

Table 3: Structural Comparison of Related Thiazole Derivatives

Compound CAS/CID Molecular Formula MW (g/mol) Key Structural Differences
Target compound 354547-55-0 C₁₁H₁₄N₂O₅S 286.30 Complete structure with all functional groups
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid CID 548267 C₇H₁₀N₂O₃S 202.23 Lacks ethoxycarbonyl group and methyl substituent
Ethyl 4-methylthiazole-5-carboxylate CID 298610 C₇H₉NO₂S 171.22 Lacks amino-oxobutanoic acid chain
4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid CID 7131727 C₁₆H₁₈N₂O₄S 334.4 Phenyl instead of methyl, different chain length

Recent research in kinase inhibition has demonstrated that subtle structural modifications within the thiazole series can dramatically influence selectivity and potency. Studies on HSET (KIFC1) inhibitors reveal that the ethoxycarbonyl group is essential for biological activity, with removal causing a 3000-fold reduction in potency. Similarly, the methyl substituent contributes significantly to binding affinity, with its removal resulting in a 65-fold decrease in inhibitory activity. These structure-activity relationships highlight the importance of each functional group in the target compound's overall biological profile.

Propiedades

IUPAC Name

4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-3-18-10(17)9-6(2)12-11(19-9)13-7(14)4-5-8(15)16/h3-5H2,1-2H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZLHANEMIXTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Reaction Conditions and Mechanism

Ethyl acetoacetate undergoes α-bromination using bromine (Br₂) in acetic acid at 0–5°C. The reaction proceeds via enolate formation, followed by electrophilic bromination at the α-carbon of the β-ketoester.

CH₃COCH₂COOEt+Br₂CH₃COOHCH₃COCBrH₂COOEt+HBr\text{CH₃COCH₂COOEt} + \text{Br₂} \xrightarrow{\text{CH₃COOH}} \text{CH₃COCBrH₂COOEt} + \text{HBr}

Optimization and Yield

  • Temperature control : Maintaining temperatures below 5°C minimizes di-bromination byproducts.

  • Solvent selection : Acetic acid facilitates protonation of the enolate intermediate, enhancing regioselectivity.

  • Yield : 85–90% after purification via vacuum distillation.

Step 2: Formation of 5-Ethoxycarbonyl-4-methyl-1,3-thiazol-2-amine

Hantzsch Thiazole Synthesis

Ethyl 2-bromoacetoacetate reacts with thiourea in refluxing ethanol (78°C, 2 hours) to form the thiazole ring. The mechanism involves nucleophilic attack by the thiol group of thiourea on the α-bromo carbon, followed by cyclization and elimination of HBr.

CH₃COCBrH₂COOEt+NH₂CSNH₂EthanolThiazole intermediate+HBr\text{CH₃COCBrH₂COOEt} + \text{NH₂CSNH₂} \xrightarrow{\text{Ethanol}} \text{Thiazole intermediate} + \text{HBr}

Structural Features

  • Substituents : The methyl group (from ethyl acetoacetate) occupies position 4, while the ethoxycarbonyl group resides at position 5.

  • Purification : The product is isolated via vacuum filtration and washed with ice-cold ethanol to remove unreacted thiourea.

  • Yield : 75–80%.

Step 3: Condensation with Succinic Anhydride

Amide Bond Formation

The thiazol-2-amine undergoes acylation with succinic anhydride in dimethylformamide (DMF) at room temperature (20–25°C, 12 hours) in the presence of pyridine as a catalyst. The reaction proceeds via nucleophilic attack by the amine on the anhydride, forming the 4-oxobutanoic acid side chain.

Thiazol-2-amine+C₄H₄O₃DMF, PyridineTarget Compound+H₂O\text{Thiazol-2-amine} + \text{C₄H₄O₃} \xrightarrow{\text{DMF, Pyridine}} \text{Target Compound} + \text{H₂O}

Work-up and Isolation

  • The crude product is precipitated by acidification with 1 M HCl (pH ≈ 2–3).

  • Recrystallization from ethanol/water (1:3) yields pure compound.

  • Yield : 65–70%.

Optimization of Reaction Conditions

Bromination Efficiency

  • Catalyst screening : Lewis acids like FeCl₃ were tested but showed no significant improvement over acetic acid.

  • Solvent alternatives : Dichloromethane resulted in lower yields (70%) due to poor solubility of intermediates.

Thiazole Ring Formation

  • Reflux duration : Extending reflux time beyond 2 hours led to decomposition (yield drop to 60%).

  • Stoichiometry : A 1:1 molar ratio of ethyl 2-bromoacetoacetate to thiourea minimized byproducts.

Anhydride Condensation

  • Temperature effects : Elevated temperatures (40°C) caused ester hydrolysis of the ethoxycarbonyl group.

  • Catalyst loading : Pyridine (1.1 equiv.) provided optimal reaction rates without side reactions.

Analytical Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d6d_6) :

    • δ 1.28 (t, J=7.1J = 7.1 Hz, 3H, CH₂CH₃),

    • δ 2.42 (s, 3H, C4-CH₃),

    • δ 4.21 (q, J=7.1J = 7.1 Hz, 2H, OCH₂CH₃),

    • δ 2.65–2.72 (m, 4H, CH₂CH₂ of succinamic acid).

  • ¹³C NMR :

    • δ 170.5 (C=O of ethoxycarbonyl),

    • δ 167.8 (C=O of succinamic acid),

    • δ 152.3 (C2 of thiazole).

Liquid Chromatography-Mass Spectrometry (LCMS)

  • Molecular ion : [M+H]⁺ at m/z=335.4m/z = 335.4 (calculated for C₁₂H₁₅N₂O₅S: 335.07).

Melting Point

  • Observed : 198–200°C (decomposition).

Challenges and Mitigation Strategies

  • Ester hydrolysis : The ethoxycarbonyl group is sensitive to acidic conditions during work-up. Neutralization with NaHCO₃ before acidification mitigates this.

  • Byproduct formation : Unreacted succinic anhydride is removed via aqueous washes (pH 7.0) .

Análisis De Reacciones Químicas

Types of Reactions

4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethoxycarbonyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The butanoic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparación Con Compuestos Similares

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid 1,3-Thiazole Ethoxycarbonyl (C5), Methyl (C4) ~313.3* Polar carboxylic acid; ester group may act as a prodrug
4-((5-(2-Chloro-4-propylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19b) 1,3,4-Oxadiazole 2-Chloro-4-propylphenyl (aryl), Thioether linkage - Moderate polarity; 47% purity via Method E
N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide 1,3-Thiazole Aminosulfonyl (C5), Methyl (C4), Pyridinylphenyl - High polarity due to sulfonamide; anti-herpes activity
4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid Thienyl Ethoxycarbonyl (C3), Phenyl (C4) 361.41 Reduced basicity vs. thiazole; higher molecular weight
5-[(6-chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid Benzothiazole Chloro-benzothiazole, Pentanoic acid chain - Extended chain length may enhance lipophilicity

*Calculated based on molecular formula C₁₂H₁₅N₃O₅S.

Key Observations:
  • Core Heterocycle: The 1,3-thiazole in the target compound provides a nitrogen-rich, aromatic scaffold, contrasting with oxadiazole (e.g., 19b) or benzothiazole (e.g., ) cores. Thiazoles are known for their metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to thienyl or oxadiazole systems .
  • Substituent Effects: The ethoxycarbonyl group in the target compound introduces ester functionality, which may serve as a prodrug moiety, unlike the aminosulfonyl group in 's compound, which enhances polarity and direct receptor interaction. Methyl substitution at C4 (thiazole) likely improves steric hindrance and metabolic stability compared to phenyl-substituted thienyl analogs () .
  • Chain Length: The 4-oxobutanoic acid chain in the target compound balances hydrophilicity and flexibility, whereas pentanoic acid derivatives () may exhibit altered pharmacokinetics due to increased lipophilicity .

Actividad Biológica

4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid (CAS: 352688-29-0) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

The molecular formula of 4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is C11H12N2O5S, with a molar mass of 284.29 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4-methylthiazole-5-carboxylate with appropriate amines and subsequent modifications to introduce the oxobutanoic acid moiety. Detailed methodologies can be found in chemical literature focusing on thiazole derivatives.

Antioxidant Activity

Research indicates that compounds containing thiazole rings exhibit significant antioxidant properties. A study demonstrated that derivatives of thiazole showed considerable free radical scavenging activity, which may be attributed to the electron-donating ability of the thiazole nitrogen and sulfur atoms .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies showed that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Anti-inflammatory Effects

In recent studies, derivatives similar to 4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid have demonstrated anti-inflammatory properties. These compounds were shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Tyrosinase Inhibition

A significant aspect of the biological activity of related compounds is their ability to inhibit tyrosinase, an enzyme involved in melanin production. A study evaluated various derivatives for their tyrosinase inhibitory effects. The results indicated that certain structural modifications enhanced inhibitory activity, with IC50 values ranging from 122.8 to 244.1 μM for various alkyl derivatives .

CompoundIC50 (μM)% Inhibition (500 μM)
Carvacrol derivative128.885.6
Thymol derivative102.372.8

This data suggests that structural features significantly influence the biological activity of these compounds.

Study 2: Antinociceptive Activity

Another study investigated the antinociceptive effects of substituted oxobutanoic acids in animal models. The findings revealed that certain derivatives exhibited significant pain relief comparable to standard analgesics, indicating potential for development as pain management therapies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.